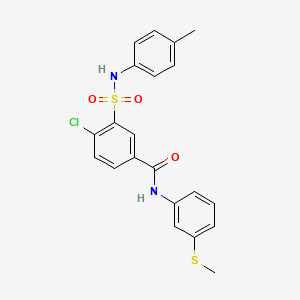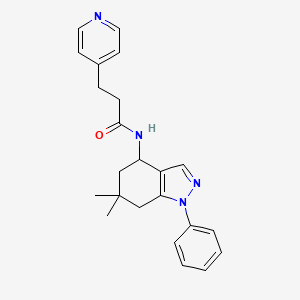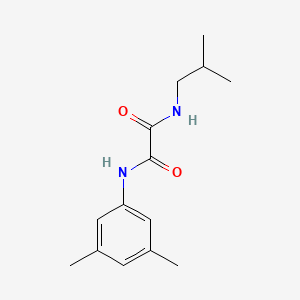![molecular formula C16H25NO3 B5033538 [1-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B5033538.png)
[1-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidin-3-yl]methanol: is an organic compound that features a piperidine ring substituted with a methanol group and a dimethoxy-methylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Dimethoxy-Methylphenyl Group:
Addition of Methanol Group: The final step involves the addition of a methanol group to the piperidine ring, which can be accomplished using a suitable alcohol reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[1-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
[1-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidin-3-yl]methanol: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects and as a lead compound for drug development.
Biology: It is used in biological assays to study its effects on cellular processes.
Industry: It is explored for its potential use in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of [1-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
[1-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidin-3-yl]methanol: can be compared with similar compounds such as:
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: This compound also features a dimethoxy-methylphenyl group but differs in its overall structure and functional groups.
1-(2,4-Dimethoxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Another similar compound with variations in the substitution pattern on the aromatic ring.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the piperidine ring, which may confer distinct biological activities and chemical properties.
Eigenschaften
IUPAC Name |
[1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12-15(19-2)7-6-14(16(12)20-3)10-17-8-4-5-13(9-17)11-18/h6-7,13,18H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIYVKRROUYPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCCC(C2)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amine](/img/structure/B5033469.png)
![(5E)-3-benzyl-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5033476.png)
![methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanoyl}amino)benzoate](/img/structure/B5033486.png)
![N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]benzamide](/img/structure/B5033487.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5033495.png)
![1-[2-Hydroxypropyl-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]amino]propan-2-ol](/img/structure/B5033508.png)
![(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one](/img/structure/B5033515.png)



![N-methyl-3-(4-morpholinyl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propanamine](/img/structure/B5033541.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5033556.png)
![1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5033560.png)
![N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5033565.png)
